Cas no 66981-75-7 (3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine)

3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine structure
66981-75-7 structure
Product Name:3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine
CAS-nummer:66981-75-7
MF:C14H13ClN2O2S
MW:308.783221006393
CID:965105
PubChem ID:6455405
Update Time:2025-04-19

3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine Chemische en fysische eigenschappen

Naam en identificatie

    • 3-chloro-6,11-dihydro-5,5-dioxo-11-amino-6-methyldibenzo[c,f][1,2]thiazepine
    • 3-CHLORO-6,11-DIHYDRO-5,5-DIOXO-11-AMINO-6-METHYLDIBENZO[C.F][1,2]THIAZEPINE
    • 3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-amine
    • 3-Chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-amine 5,5-dioxide
    • 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-amine 5,5-dioxide
    • SCHEMBL2439688
    • DTXSID90985791
    • 66981-75-7
    • AKOS015961908
    • AC-14817
    • AB31801
    • 11-Amino-3-chloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
    • BCP31304
    • NS00053178
    • EINECS 266-532-2
    • 11-amino-3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide
    • IGSJOGMOHGCKOZ-UHFFFAOYSA-N
    • Inchi: 1S/C14H13ClN2O2S/c1-17-12-5-3-2-4-10(12)14(16)11-7-6-9(15)8-13(11)20(17,18)19/h2-8,14H,16H2,1H3
    • InChI-sleutel: IGSJOGMOHGCKOZ-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2=C(C=1)S(N(C)C1C=CC=CC=1C2N)(=O)=O

Berekende eigenschappen

  • Exacte massa: 308.03879
  • Monoisotopische massa: 308.0386265g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 0
  • Complexiteit: 464
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 71.8Ų

Experimentele eigenschappen

  • PSA: 63.4
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd